molecular formula C13H13F2NO3 B1648376 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol

4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol

Cat. No. B1648376
M. Wt: 269.24 g/mol
InChI Key: WCFPVRSKZABJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol is a useful research compound. Its molecular formula is C13H13F2NO3 and its molecular weight is 269.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol

Molecular Formula

C13H13F2NO3

Molecular Weight

269.24 g/mol

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-2,6-difluorophenyl]methanol

InChI

InChI=1S/C13H13F2NO3/c1-7-11(8(2)19-16-7)6-18-9-3-12(14)10(5-17)13(15)4-9/h3-4,17H,5-6H2,1-2H3

InChI Key

WCFPVRSKZABJHW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)COC2=CC(=C(C(=C2)F)CO)F

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC(=C(C(=C2)F)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

PS-BEMP (1.5 g, 2 eq) was added to a solution of 2,6-difluoro-4-hydroxybenzyl alcohol (400 mg, 1.5 eq) in acetonitrile (4 mL) and the mixture was shaken for 5 min. 4-(Chloromethyl)-3,5-dimethylisoxazole (210 uL, 1.67 mmol) was added and the resultant mixture was shaken at ambient temperature for 16 h. The mixture was filtered, the resin washed with dichloromethane (4×4 mL) and evaporated to afford the desired product (380 mg, 85%) as a white solid: NMR δH(400 MHz; d6-DMSO) 2.20 (3H, s), 2.40 (3H, s), 4.42 (2H, d, J 5.5 Hz), 5.95 (2H, s), 5.08 (1H, t, J 5.5 Hz) and 6.76–6.83 (2H, m); HPLC (XTERRA, 50/80, 220 nm) 94.5% (1.03 min).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

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